molecular formula C7H12BrCl2N3 B6223772 2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride CAS No. 2763776-39-0

2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride

Cat. No.: B6223772
CAS No.: 2763776-39-0
M. Wt: 289
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Description

2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride is a heterocyclic compound that features a bromine atom and a methyl group attached to an imidazo[4,5-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride typically involves the following steps:

    Formation of the Imidazo[4,5-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative, under acidic or basic conditions.

    Methylation: The methyl group can be introduced via a methylation reaction using reagents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazo[4,5-c]pyridine ring.

    Coupling Reactions: It can also be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as DMF or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride
  • 2-fluoro-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride
  • 2-iodo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride

Uniqueness

The uniqueness of 2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom can make it more reactive in certain types of chemical reactions compared to its chloro or fluoro analogs.

Properties

CAS No.

2763776-39-0

Molecular Formula

C7H12BrCl2N3

Molecular Weight

289

Purity

95

Origin of Product

United States

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